3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-20(25-13-15-6-5-7-16(12-15)24-2)11-10-18-17-8-3-4-9-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQGKKXPDQACEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted benzaldehyde with a suitable chromenone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the benzochromene family exhibit several biological activities, including:
- Antioxidant Properties : 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress and related damage. This property is significant in the development of therapeutic agents aimed at combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases. The structural modifications in this compound may enhance its efficacy compared to other benzochromenes.
Medicinal Chemistry Applications
The compound's unique structural features suggest various applications in medicinal chemistry:
- Potential Drug Development : Due to its biological activities, this compound could serve as a lead structure for developing new drugs targeting oxidative stress and inflammation-related conditions. The methoxybenzyl group may influence receptor binding and enhance bioavailability.
- Fluorescent Probes : Compounds with similar structures are used as fluorescent markers in biological assays. The fluorescence properties of benzochromenes can be exploited for imaging and tracking biological processes.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of benzochromene derivatives, including this compound:
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated significant radical scavenging activity compared to standard antioxidants. |
| Anti-inflammatory Research | Showed potential in reducing inflammatory markers in vitro, suggesting therapeutic applications in chronic inflammatory diseases. |
| Fluorescence Properties Analysis | Evaluated as a fluorescent probe for cellular imaging, indicating effective cellular uptake and localization. |
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxybenzyl)oxy-4-methyl-6H-benzo[c]chromen-6-one | Structure | Para-methoxy substitution affects biological activity. |
| 7-Hydroxy-4-methylcoumarin | Structure | Known for strong fluorescent properties; used as a marker in biological assays. |
| 4-Methylumbelliferone | Structure | Exhibits significant anti-inflammatory effects; commonly used as a fluorescent probe. |
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of benzo[c]chromen-6-one derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzo[c]chromen-6-one Derivatives
*Molecular weight estimated based on formula (C₃₂H₂₆O₅).
Key Research Findings
Impact of Substituents on Bioactivity
- Alkoxy vs. For example, 3-[(2-fluorobenzyl)oxy] derivatives exhibit distinct IR profiles (C=O at 1719 cm⁻¹) and moderate PDE2 inhibition .
- Aromatic vs. Aliphatic Chains : Bulky aromatic substituents (e.g., biphenylyl-oxoethoxy) may hinder enzyme binding but improve selectivity. In contrast, aliphatic chains (e.g., pentyloxy) optimize PDE2 inhibition when carbon chain length is ~5 .
- Hydroxyl Groups : Natural derivatives like 4,7,9-trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one demonstrate enhanced polarity, making them suitable for antioxidant or anti-inflammatory applications .
Biological Activity
3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromene, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight its efficacy.
Synthesis and Structure
The compound is synthesized through various chemical reactions involving chromenonyl derivatives. The synthesis often includes the use of methoxybenzyl groups which enhance the biological activity of the resulting compounds. The crystal structure of related compounds shows a planar configuration with specific dihedral angles that may influence their biological interactions .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[c]chromene exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in reducing cell proliferation and inducing apoptosis in liver cancer cell lines (Hep3B).
Key findings include:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values comparable to known chemotherapeutic agents like Doxorubicin .
- Cell Cycle Arrest : It was observed that certain derivatives induce G2-M phase arrest, which is crucial for halting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 7.4 | G2-M arrest |
| 2b | Hep3B | 8.07 | Apoptosis induction |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Compounds in this class have shown significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells.
Case Studies and Research Findings
- Study on Hepatocellular Carcinoma : A study investigating the effects of methoxy-substituted benzo[c]chromenes on Hep3B cells revealed that these compounds significantly reduced α-fetoprotein secretion, a marker for liver cancer progression. The results indicated a strong correlation between structural modifications and biological efficacy .
- Molecular Docking Studies : In silico studies have predicted that the compound interacts favorably with key proteins involved in cancer signaling pathways. These predictions suggest a mechanism through which the compound may exert its effects at the molecular level, enhancing its potential as a therapeutic agent .
Q & A
Q. Table 1: Comparison of Synthetic Methods
(Basic) How is the molecular structure of this compound characterized?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify methoxy, benzyloxy, and methyl substituents (e.g., δ 3.8 ppm for methoxy groups) .
- X-ray crystallography : Resolving the chromenone core and substituent orientations, as demonstrated for analogous compounds .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 377.1284) .
(Advanced) How can reaction conditions be optimized to improve synthesis yields?
Answer:
Yield optimization requires systematic parameter adjustments:
- Catalyst screening : Sc(OTf)₃ in three-component reactions enhances cyclization efficiency . Alternative Lewis acids (e.g., FeCl₃) may reduce side products.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while glycerol minimizes byproducts in green synthesis .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of thermally sensitive intermediates .
(Advanced) What methodologies are used to evaluate its biological activity in academic research?
Answer:
Biological evaluation involves:
- In vitro assays :
- Structure-activity relationship (SAR) : Comparing activity with analogs (e.g., halogen-substituted derivatives) to identify critical substituents .
- Molecular docking : Simulating interactions with target proteins (e.g., COX-2, EGFR) to predict mechanism .
Note : Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (e.g., serum concentration, incubation time) .
(Advanced) How can researchers resolve contradictions in biological activity data?
Answer:
Addressing discrepancies involves:
- Reproducibility checks : Standardizing assay protocols (cell passage number, solvent controls) .
- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., methoxy groups enhancing bioavailability) .
- Orthogonal assays : Validating results with complementary methods (e.g., flow cytometry alongside MTT for apoptosis) .
(Advanced) What reaction mechanisms govern its synthesis and functionalization?
Answer:
Key mechanisms include:
- Michael addition : In three-component synthesis, β-ketoesters react with chalcones to form intermediates .
- Electrophilic aromatic substitution : Methoxybenzyl groups are introduced via Friedel-Crafts alkylation .
- Nucleophilic substitution : Halogenated intermediates react with nucleophiles (e.g., amines) at the 4-position .
Q. Mechanistic Study Tools :
- Kinetic isotope effects : Probing rate-determining steps (e.g., H/D exchange in cyclization) .
- DFT calculations : Modeling transition states to rationalize regioselectivity .
(Advanced) How does the substitution pattern influence physicochemical properties?
Answer:
- Solubility : Methoxy groups enhance hydrophilicity (logP reduction by ~0.5 units) versus chloro substituents .
- Stability : Electron-withdrawing groups (e.g., trifluoromethyl) increase resistance to oxidative degradation .
- Crystallinity : Bulky substituents (e.g., benzothiazole) reduce melting points, complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
